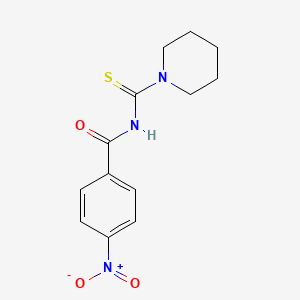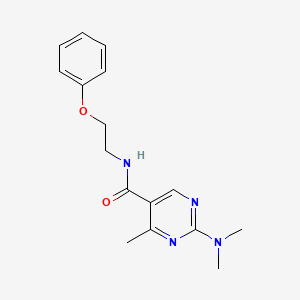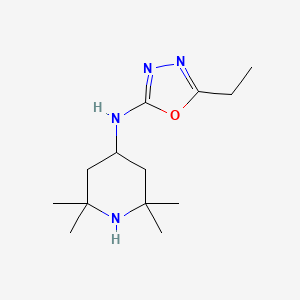
2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BPA is a white crystalline powder that is soluble in organic solvents and is primarily used in research settings.
Mechanism of Action
2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide is believed to exert its effects through the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes, including cell proliferation and differentiation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and has been shown to inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments is its high purity and stability. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide. One potential area of research is the development of new drugs that target GSK-3β and HDACs using this compound as a lead compound. Additionally, this compound could be used as a probe to study the binding properties of various proteins, which could lead to the development of new drugs that target these proteins. Finally, this compound could be used in combination with other drugs to enhance their efficacy and reduce toxicity.
Synthesis Methods
2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide can be synthesized through a multistep process that involves the reaction of 4-bromo-3-methylphenol with chloroacetyl chloride to form 2-(4-bromo-3-methylphenoxy)acetamide. This intermediate is then reacted with pyridine-4-carboxaldehyde to form this compound.
Scientific Research Applications
2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential applications in various research fields. It has been used as a ligand in the development of new drugs and has been shown to have potential anticancer properties. Additionally, this compound has been used as a probe to study the binding properties of various proteins.
properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-11-8-13(2-3-14(11)16)20-10-15(19)18-9-12-4-6-17-7-5-12/h2-8H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFBNPSQFOTBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCC2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole](/img/structure/B5683955.png)

![3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-butenamide](/img/structure/B5683961.png)


![1-[(5-amino-4-cyano-3-methyl-2-thienyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5683981.png)

![4-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5683998.png)
![2-(dimethylamino)-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5684006.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5684021.png)

